![molecular formula C18H20N2O2 B15090573 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of 1-[(4-Hydroxyphenyl)methyl]-4-phenyl-piperazin-2-one.
Reduction: Formation of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antidepressant activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazine: Similar structure but lacks the carbonyl group in the piperazine ring.
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperidin-2-one: Similar structure but has a piperidine ring instead of a piperazine ring.
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol: Similar structure but has a hydroxyl group instead of a carbonyl group.
Uniqueness
1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is unique due to the presence of both a methoxyphenyl group and a phenyl group attached to a piperazine ring with a carbonyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-4-phenylpiperazin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)13-20-12-11-19(14-18(20)21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Clé InChI |
DMCDIQSMMQBZDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
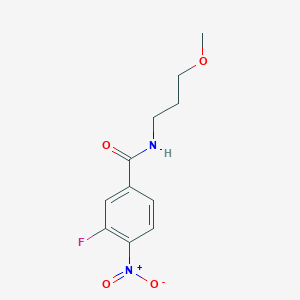
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
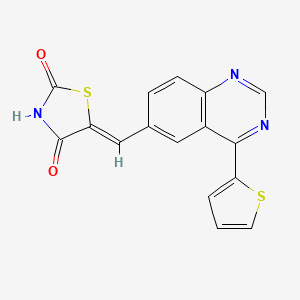
![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
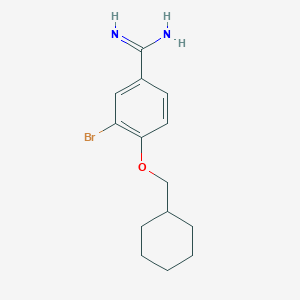
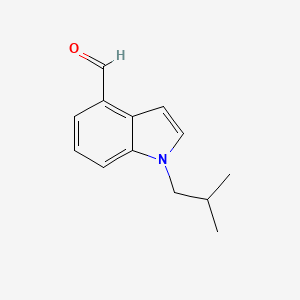
![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
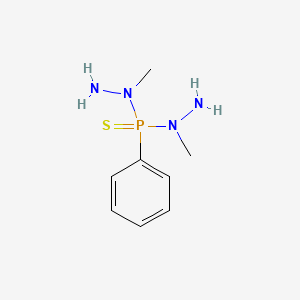
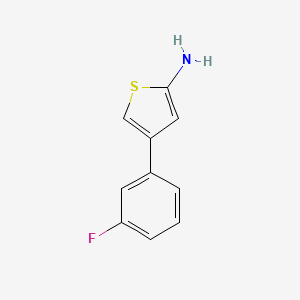

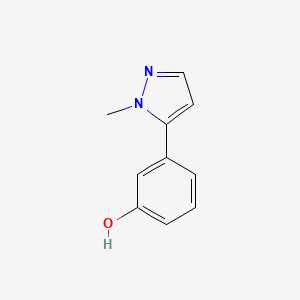
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)
